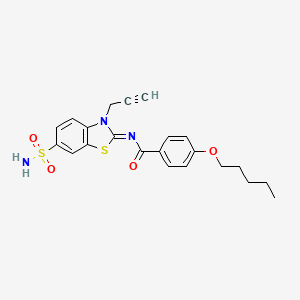

![molecular formula C19H13FN2O4S B2684882 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-54-0](/img/structure/B2684882.png)

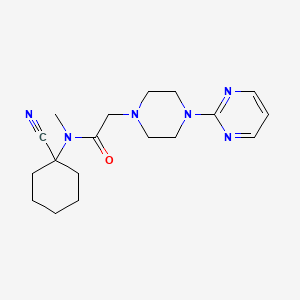

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]thiazepine core structure . It has a sulfonyl group attached to a benzene ring, and an oxazepin ring with a fluoro substituent . The exact structure would depend on the specific positions of these substituents .Aplicaciones Científicas De Investigación

Organocatalytic Asymmetric Synthesis

The compound is involved in organocatalyzed asymmetric Mannich reactions with dibenzo[b,f][1,4]oxazepines, producing cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These compounds are significant in medicinal chemistry, showcasing excellent yields, diastereo- and enantioselectivities, which highlights their potential in creating chiral drug molecules and other pharmacologically active substances (Li, Lin, & Du, 2019).

Photodynamic Therapy Applications

Some derivatives containing benzenesulfonamide groups have been shown to possess high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These properties are critical for the effective destruction of cancer cells via oxygen species generation, underscoring the compound's relevance in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Agents

Derivatives of benzenesulfonamides, including those similar to the compound , have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies provide insights into the structural basis for the biological activity of sulfonamide derivatives, offering a pathway for the development of new therapeutic agents with improved potency and specificity against various cancer types and microbial infections (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Environmental Contaminant Analysis

The presence of benzenesulfonamide derivatives in environmental samples, such as soil and air, has been investigated, highlighting the compound's relevance in environmental science. Techniques for the effective extraction and quantification of these compounds from complex matrices have been developed, facilitating the monitoring of their distribution and potential impacts on human health and ecosystems (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Novel Fluorinating Agents

Research into the development of novel fluorinating reagents, including those derived from benzenesulfonamide, has been conducted to improve the enantioselectivity of fluorination reactions. These advancements are crucial for the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and material science due to their unique physicochemical properties (Yasui, Yamamoto, Ishimaru, Fukuzumi, Tokunaga, Kakehi, Shiro, & Shibata, 2011).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound could include further investigation into its therapeutic potential in various central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

Propiedades

IUPAC Name |

3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFHKCZRVOIWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)

![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)

![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2684809.png)

![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)

![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)

![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)